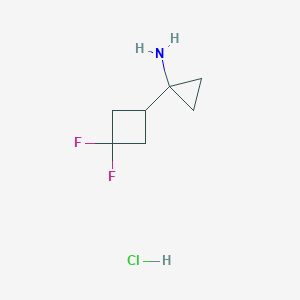
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C7H12ClF2N and a molecular weight of 183.63 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a cyclopropan-1-amine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a cyclization reaction involving appropriate precursors.
Cyclopropanation: The cyclopropan-1-amine moiety is introduced through a cyclopropanation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like nucleophiles.
Applications De Recherche Scientifique
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated cyclobutyl ring and cyclopropan-1-amine moiety contribute to its unique reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
(1S)-1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride: This compound has a similar cyclobutyl ring but differs in the substituent on the amine group.
(1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride: This compound has additional fluorine atoms on the ethan-1-amine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclobutyl and cyclopropan-1-amine moieties, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12ClF2N |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
1-(3,3-difluorocyclobutyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-5(4-7)6(10)1-2-6;/h5H,1-4,10H2;1H |
Clé InChI |
LXCALEDFGOIDOR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2CC(C2)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


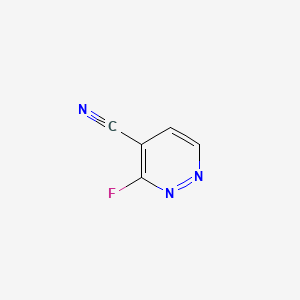
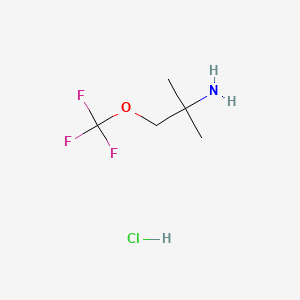
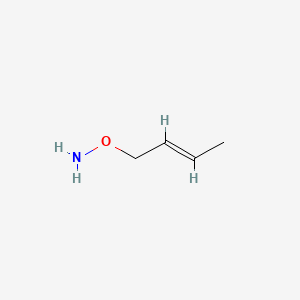
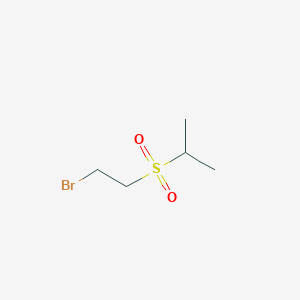
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
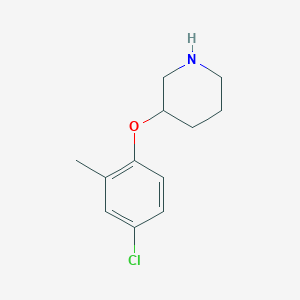
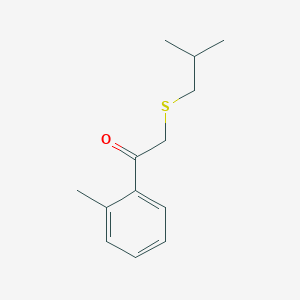
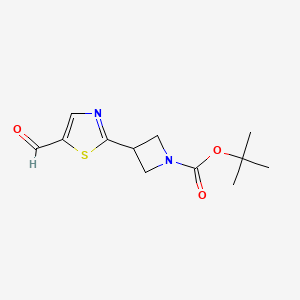
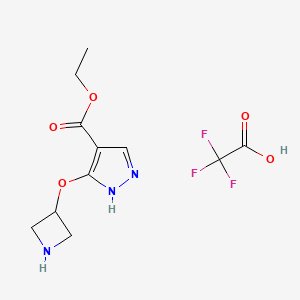
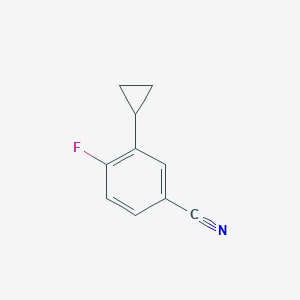
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)
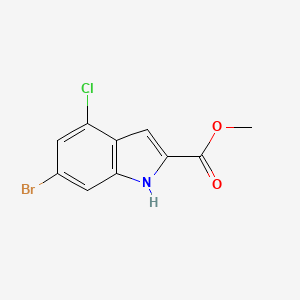
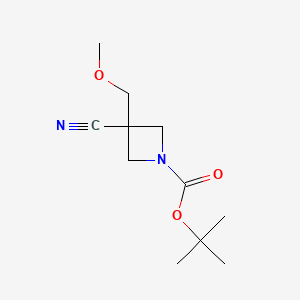
![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)
